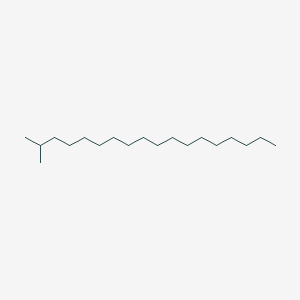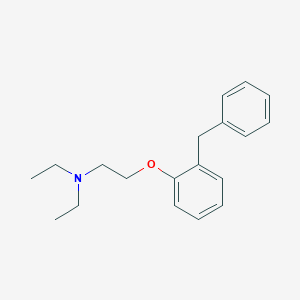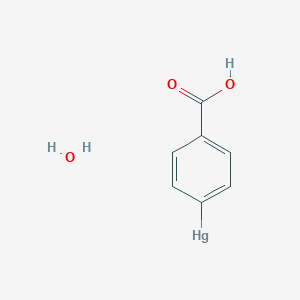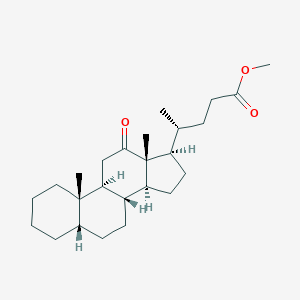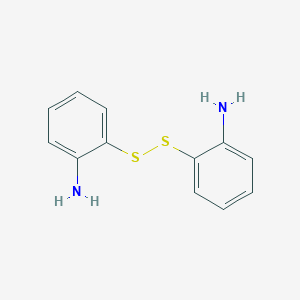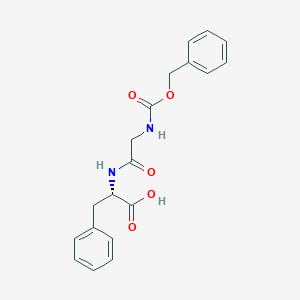
Carbobenzoxyglycylphenylalanine
説明
Carbobenzoxyglycylphenylalanine is a compound with the molecular formula C19H20N2O5 . It is also known by other names such as Z-GLY-PHE-OH, Z-Gly-Phe, and Cbz-Gly-L-Phe . The molecular weight of this compound is 356.4 g/mol .
Molecular Structure Analysis
The molecular structure of Carbobenzoxyglycylphenylalanine can be represented by different formats such as IUPAC Name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES . For example, the IUPAC Name of this compound is (2S)-3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid .
Relevant Papers
One relevant paper titled “Lysosomotropic agents. 4. Carbobenzoxyglycylphenylalanyl, a new protease-sensitive masking group for introduction into cells” discusses the use of Carbobenzoxyglycylphenylalanine as a protease-sensitive masking group for introduction into cells . Another paper titled “A thioamide substrate of carboxypeptidase A” mentions Carbobenzoxyglycylphenylalanine as a weak competitive inhibitor of carboxypeptidase A .
科学的研究の応用
Nanomedicine and Drug Delivery
Molecules based on the Phe-Phe motif, which includes Z-Gly-Phe, have found a range of applications in nanomedicine. They are used in drug delivery systems and as biomaterials for new therapeutic paradigms . The self-assembly of these molecules into nanostructures and hydrogels is a key feature that makes them suitable for these applications .
Peptide Synthesis
Z-Gly-Phe is used in peptide synthesis, particularly in the non-enzymatic synthesis of dipeptides . For example, it has been used in the synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) from lipophilic N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe) and hydrophilic L-leucine (Leu) .
Hydrogel Formation
Z-Gly-Phe can form self-assembling hydrogels, which have potential applications in drug delivery and tissue engineering . These hydrogels are formed due to the self-assembly properties of dipeptides, making them a valuable tool in the field of functional biomaterials .
Membrane Fusion Inhibition
Z-Gly-Phe has been studied for its ability to inhibit membrane fusion . This property could be useful in the development of treatments for diseases where membrane fusion plays a key role .
Enzyme Inhibition
Z-Gly-Phe has been shown to be a weak competitive inhibitor of carboxypeptidase A (CPA), an enzyme involved in protein digestion . This could potentially be used in the development of treatments for conditions related to protein digestion .
Conformational Studies
Z-Gly-Phe is used in studies investigating the conformational stability of peptides . Understanding the conformational properties of peptides is crucial in the development of peptide-based drugs .
特性
IUPAC Name |
(2S)-3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c22-17(12-20-19(25)26-13-15-9-5-2-6-10-15)21-16(18(23)24)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGYJBNDDWLTQR-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233120 | |
| Record name | N-[(Phenylmethoxy)carbonyl]glycyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbobenzoxyglycylphenylalanine | |
CAS RN |
1170-76-9 | |
| Record name | N-[(Phenylmethoxy)carbonyl]glycyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1170-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Phenylmethoxy)carbonyl]glycyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-N-[N-[(phenylmethoxy)carbonyl]glycyl]-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

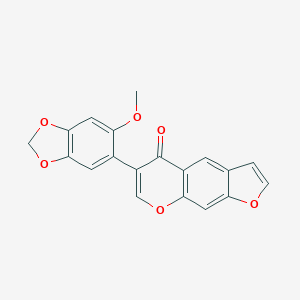
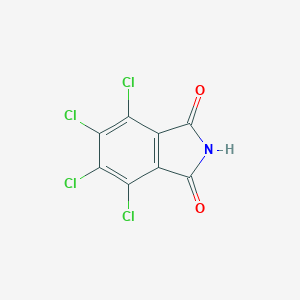
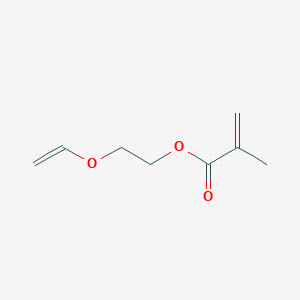

![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)
